molecular formula C20H25N3O7S2 B2923915 N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-70-3

N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2923915
CAS No.: 874804-70-3
M. Wt: 483.55
InChI Key: JVOVMZXHTMTVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-Dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethoxyphenethyl group at the N1 position and a sulfonylated oxazolidine moiety at the N2 position.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S2/c1-28-15-6-5-14(12-16(15)29-2)7-8-21-19(24)20(25)22-13-17-23(9-10-30-17)32(26,27)18-4-3-11-31-18/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOVMZXHTMTVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the oxazolidine intermediate using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3,4-dimethoxyphenethylamine: The final step involves the coupling of the sulfonylated oxazolidine with 3,4-dimethoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The following table compares the target compound with structurally related oxalamides:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided ~500–540* N1: 3,4-Dimethoxyphenethyl; N2: Thiophen-2-ylsulfonyl-oxazolidinylmethyl Thiophene sulfonyl group enhances π-π stacking potential and metabolic resistance .
N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (76) C19H21ClN2O4 362.9 N1: 4-Chlorophenyl; N2: 3,4-Dimethoxyphenethyl Simpler structure; lacks sulfonyl or heterocyclic moieties.
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, No. 2225) C19H23N3O4 365.4 N1: 2,3-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Approved flavoring agent (Savorymyx® UM33); rapid plasma clearance in rats.
N1-(3,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (22) C19H22F2N4O3S 424.1 N1: 3,4-Difluorophenyl; N2: Thiazole-piperidine hybrid Antiviral activity (HIV entry inhibitor); diastereomeric mixture.
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (4) C48H42Cl4N6O12 1050.6 Bis-azetidinyl oxalamide Complex polycyclic structure; potential for high target specificity.

*Estimated based on analogs in .

Key Observations:
  • This may enhance binding to hydrophobic enzyme pockets or improve metabolic stability .
Flavoring Agents
  • S336 (No. 2225): Functions as a potent umami agonist (FEMA 4233) but exhibits poor oral bioavailability in rats due to rapid metabolism via hydroxylation and glucuronidation .
  • However, the thiophene sulfonyl group may alter solubility and taste receptor affinity .
Antiviral Activity
  • Compound 22 : Inhibits HIV entry with an LC-MS-confirmed molecular weight of 424.1 and 98.3% HPLC purity. Its thiazole-piperidine hybrid structure demonstrates the importance of heterocyclic moieties in antiviral targeting .
  • Target Compound : The oxazolidine-thiophene sulfonyl motif may similarly engage viral envelope proteins, though direct evidence is lacking.
Enzyme Inhibition
  • Compound 76 : Identified as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase, with a 67% synthetic yield. Its chlorophenyl group may enhance enzyme binding compared to methoxy-substituted analogs .

Toxicological and Metabolic Profiles

  • Compound 76: Limited toxicity data; 38 mg synthesized with >95% purity .
  • Target Compound: No direct toxicity data available.

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of the compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenethyl moiety and an oxazolidin sulfonamide derivative. Its molecular formula is C19_{19}H22_{22}N4_{4}O5_{5}S, and it has a molecular weight of 414.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes related to disease processes.

Key Mechanisms:

  • Histone Deacetylase Inhibition : The compound has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Description Reference
HDAC InhibitionInhibits HDAC6, leading to increased acetylation of histones and altered gene expression
Antimicrobial PropertiesDemonstrated activity against several bacterial strains
CytotoxicityExhibits cytotoxic effects on cancer cell lines
PharmacokineticsFavorable absorption and distribution in animal models

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Cancer Treatment Study :
    • A study evaluated the compound's effect on breast cancer cell lines, noting significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through HDAC inhibition .
  • Antimicrobial Efficacy :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.